6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a benzylsulfonyl group, and a pyrrolo[3,4-d]pyrimidine core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with a sulfonylating agent to introduce the benzylsulfonyl group. This intermediate is then reacted with a pyrrolo[3,4-d]pyrimidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a WRN helicase inhibitor, which could have implications in cancer therapy.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN helicase enzyme, inhibiting its activity and thereby affecting DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and trifluoromethyl-substituted benzylsulfonyl compounds. Examples include:
- 6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6-((4-(trifluoromethyl)benzyl)sulfonyl)-5H-pyrrolo[3,4-d]pyrimidine
Uniqueness
What sets 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the benzylsulfonyl group contributes to its reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)12-3-1-10(2-4-12)8-23(21,22)20-6-11-5-18-9-19-13(11)7-20/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRPLJJKNAORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.